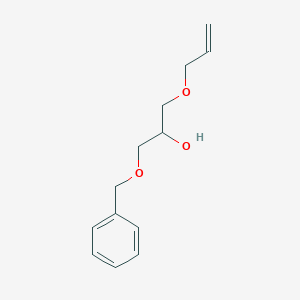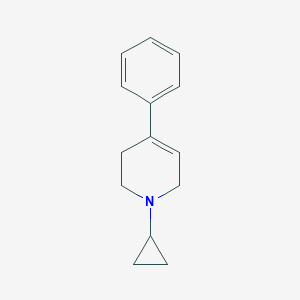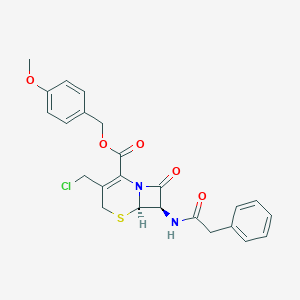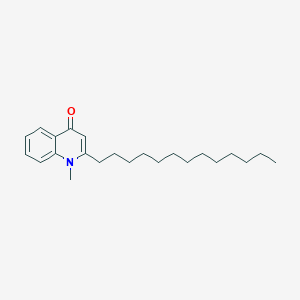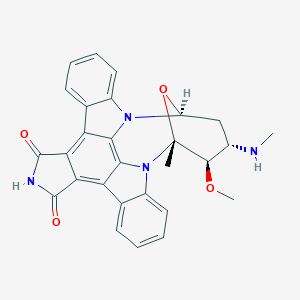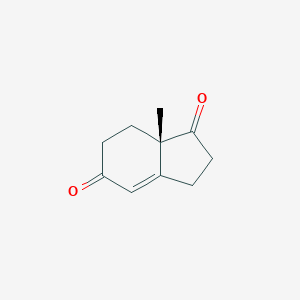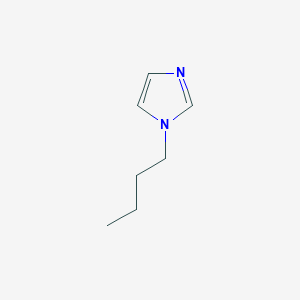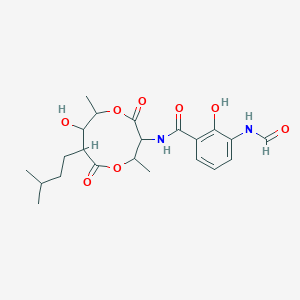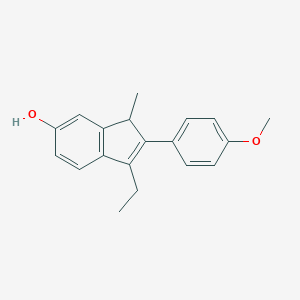
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol is a chemical compound that belongs to the family of indene derivatives. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields.
Mechanism Of Action
The mechanism of action of 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol is not yet fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol can modulate various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress, protect against neuronal damage, and improve insulin sensitivity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol in lab experiments is its ability to modulate various biochemical and physiological processes in the body. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol. One area of research could focus on investigating the compound's potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of research could focus on developing new synthetic methods for producing the compound, which could lead to improved yields and increased efficiency. Additionally, future research could investigate the compound's potential toxicity and safety profile, which could help to inform its potential use in clinical settings.
Synthesis Methods
The synthesis of 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol involves several steps. Initially, 4-methoxybenzaldehyde and 3-ethylindanone are reacted in the presence of a base to form the intermediate product. This intermediate product is then further reacted with methyl magnesium bromide to form the final product.
Scientific Research Applications
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol has been extensively studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use as an antioxidant, neuroprotective, and anti-diabetic agent.
properties
CAS RN |
153312-15-3 |
|---|---|
Product Name |
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol |
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-ethyl-2-(4-methoxyphenyl)-3-methyl-3H-inden-5-ol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-7-14(20)11-18(17)12(2)19(16)13-5-8-15(21-3)9-6-13/h5-12,20H,4H2,1-3H3 |
InChI Key |
PVAZIMYSHWSCCV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)OC |
synonyms |
4'-Me-indenestrol A indenestrol A 4'-monomethyl ethe |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



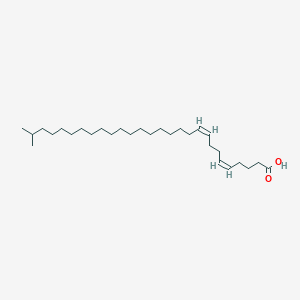
![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)
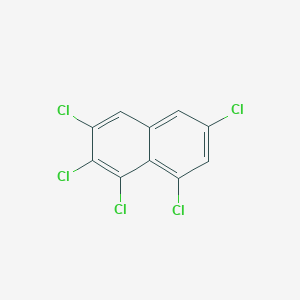
![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)
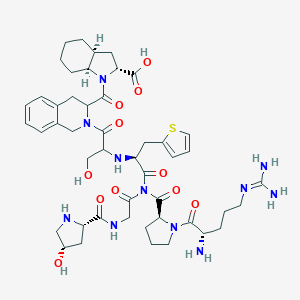
![2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane](/img/structure/B119212.png)
